molecular formula C5H6N2O3 B106807 1-Ethylimidazolidine-2,4,5-trione CAS No. 57012-86-9

1-Ethylimidazolidine-2,4,5-trione

Cat. No. B106807
CAS RN: 57012-86-9
M. Wt: 142.11 g/mol
InChI Key: VIGJKMRHILAFFC-UHFFFAOYSA-N
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Description

1-Ethylimidazolidine-2,4,5-trione is a chemical compound that is part of a broader class of imidazolidine derivatives. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with various substituents attached to this core structure. The imidazolidine ring can be functionalized to create a wide range of compounds with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of compounds related to 1-ethylimidazolidine-2,4,5-trione involves the reaction of specific monomers or precursors to form the desired imidazolidine ring. For instance, new polyesters containing imidazolidine-2,4,5-trione rings were prepared by reacting a dibenzoyl chloride derivative with various biphenols, leading to polymers with both aliphatic and aromatic units in the backbone . Additionally, a series of novel acetylcholinesterase and butyrylcholinesterase inhibitors containing an imidazolidine-2,4,5-trione moiety were synthesized from substituted benzothiazoles . These examples demonstrate the versatility of the imidazolidine ring in synthesizing compounds with potential applications in materials science and pharmacology.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is crucial in determining their physical and chemical properties. Single-crystal X-ray diffraction was used to determine the molecular structure of one such derivative, revealing the presence of both optical isomers in the triclinic crystal system . This level of structural detail is essential for understanding the compound's behavior and potential interactions with other molecules.

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions, leading to a wide array of products. For example, the reaction of 4-arylazo-3,5-pyrazolidinediones with ethyl acrylate yielded 1-β-ethoxycarbonylethyl derivatives, which could be further transformed into different compounds through reactions with acrylonitrile, aniline, piperidine, and hydrazine hydrate . These reactions highlight the reactivity of the imidazolidine ring and its utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The synthesized polyesters containing imidazolidine-2,4,5-trione rings were characterized by their viscosities, solubilities, and thermal properties, with some exhibiting liquid crystalline behavior in the melting state . The lipophilicity of the cholinergic enzyme inhibitors was determined using the partition coefficient log Kow, and their inhibitory activity was quantified, showing significant potential compared to standard drugs . These properties are critical for the practical application of these compounds in various fields.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Methylation Reactions : In the context of chemical synthesis, studies have explored the methylation reactions of imidazolidine derivatives. A study by Lian et al. (2020) investigated the methylation of 2,4-dinitroimidazole and its potassium salt counterpart, producing 1-methylimidazolidine-2,4,5-trione as a byproduct (Lian, Yuan, Chen, Chen, & Wang, 2020).

  • Nitration and Oxidation Processes : Another study by the same team focused on the nitration and oxidation of 1-methyl-2,4,5-triiodoimidazole, leading to the formation of 1-methylimidazolidine-2,4,5-trione as a nitration by-product (Lian, Chen, Chen, Wang, Wang, & Chen, 2020).

Kinetic and Mechanistic Studies

  • Reaction Kinetics : The kinetics of the reaction of parabanic acid (imidazolidine-2,4,5-trione) with oxiranes was studied by Zarzyka-Niemiec and Lubczak (2003), offering insights into the reaction mechanisms and thermodynamics (Zarzyka-Niemiec & Lubczak, 2003).

Material Science and Corrosion Studies

Biocidal Applications

  • N-Halamine Polymeric Biocides : Sun et al. (2001) synthesized a novel cyclic-amine monomer incorporating imidazolidin-4-one derivatives for creating antibacterial N-halamine polymeric materials (Sun, Chen, Worley, & Sun, 2001).

Pharmaceutical and Therapeutic Research

Future Directions

1-Ethylimidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles . Future research may focus on optimizing its synthesis and exploring its potential applications in various fields .

properties

IUPAC Name

1-ethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJKMRHILAFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391229
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylimidazolidine-2,4,5-trione

CAS RN

57012-86-9
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IJ Belasco, FJ Baude - Pesticide Science, 1981 - Wiley Online Library
A rat, given a single oral dose of [ 14 C] cymoxanil, 1‐(2‐cyano‐2‐methoxyimino‐[2‐ 14 C]‐acetyl)‐3‐ethylurea, eliminated 91% of the radioactivity within 72 h. The urine contained 71%…
Number of citations: 15 onlinelibrary.wiley.com
L Somerville - Xenobiotica, 1986 - Taylor & Francis
1. Of the three main groups of pesticides (insecticides, fungicides and herbicides), fungicides have probably the longest history, dating back to the accidental discovery in 1882 of …
Number of citations: 43 www.tandfonline.com

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